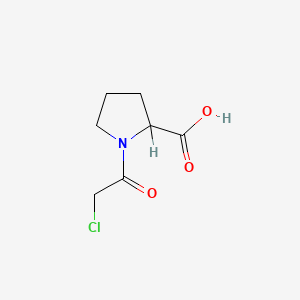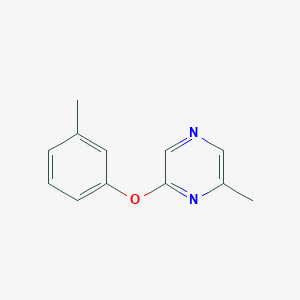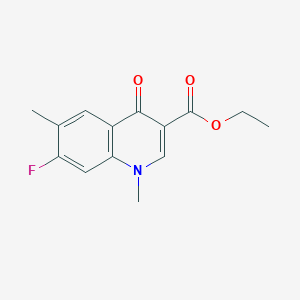![molecular formula C16H21Cl2N3O B6429502 10-[(piperazin-1-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7,9-tetraen-11-one dihydrochloride CAS No. 1807982-55-3](/img/structure/B6429502.png)
10-[(piperazin-1-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7,9-tetraen-11-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with piperazinyl and cinnoline moieties have been synthesized and studied for their potential antifungal and antitumor activities . These compounds are typically synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
Synthesis Analysis
The synthesis of these compounds often involves the use of polyphosphoric acid (PPA) as a catalyst for the intramolecular cyclization . The amidrazones, which are the precursors for the cyclization, are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The structures of the synthesized compounds are typically confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of these compounds is the intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their exact molecular structure. Typically, these properties are determined using various analytical techniques such as NMR, mass spectrometry, and elemental analysis .作用机制
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .
Mode of Action
Quinoline hybrids, which include this compound, combine polar and nonpolar properties, allowing them to permeate bacterial cells . This suggests that the compound may interact with its targets by penetrating the cell membrane and exerting its effects intracellularly.
Pharmacokinetics
It is known that the piperazine moiety, which is a part of this compound, is widely employed in drugs due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that quinoline derivatives have a wide range of biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects .
Action Environment
It is known that the physicochemical properties of a compound, including its polar and nonpolar properties, can influence its interaction with the environment and thus its action, efficacy, and stability .
生化分析
Biochemical Properties
5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with quinoline-based enzymes, which are vital in various biological processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to changes in protein conformation and function, which are essential for understanding its biochemical properties.
Cellular Effects
The effects of 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux.
Molecular Mechanism
The molecular mechanism of 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, inhibiting their activity and thereby affecting biochemical pathways . Additionally, it can activate certain enzymes, leading to enhanced biochemical reactions. Changes in gene expression induced by this compound are crucial for its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term effects observed in in vitro and in vivo studies include changes in cellular function and metabolism, which are critical for understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride vary with different dosages in animal models. At lower doses, this compound has been found to have beneficial effects, such as enhancing enzyme activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects observed in these studies are essential for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes . This compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride within cells and tissues are critical for its activity. This compound is transported by specific transporters and binding proteins, which influence its localization and accumulation . The distribution of this compound within cells and tissues affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride is essential for its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . Its localization within subcellular compartments influences its biochemical interactions and overall efficacy.
属性
IUPAC Name |
10-(piperazin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.2ClH/c20-16-14(11-18-8-5-17-6-9-18)10-13-3-1-2-12-4-7-19(16)15(12)13;;/h1-3,10,17H,4-9,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHSXBJYTKXBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)CN4CCNCC4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429428.png)








![6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6429481.png)
![2-bromo-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B6429485.png)
![1-ethyl-3-[(piperazin-1-yl)methyl]-1,2-dihydroquinolin-2-one dihydrochloride](/img/structure/B6429496.png)
![3-[(piperazin-1-yl)methyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5,7,9(13)-tetraen-2-one dihydrochloride](/img/structure/B6429501.png)
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[1-(4-methoxyphenyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6429504.png)
